Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride
Description
Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative featuring a 1,3-dioxolane ring and a methyl ester group, with a hydrochloride salt form enhancing its solubility and stability. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and chiral building blocks. Its structure combines a rigid dioxolane moiety with a flexible pyrrolidine ring, enabling diverse reactivity and stereochemical control .
Properties
IUPAC Name |
methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-11(2)15-6-9(16-11)7-4-12-5-8(7)10(13)14-3;/h7-9,12H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEGGZZBVGGVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CNCC2C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride (CAS Number: 2344685-99-8) is a compound with a molecular formula of CHClNO and a molecular weight of 265.73 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 265.73 g/mol |
| CAS Number | 2344685-99-8 |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its structural features that enable interaction with various biological targets. The pyrrolidine moiety is known for its role in modulating neurotransmitter systems, while the dioxolane ring may influence the compound’s solubility and membrane permeability.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) have shown that certain derivatives possess IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter receptors. Preliminary studies have indicated that it may act as a modulator of serotonin receptors, which are crucial in various neurological disorders .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several pyrrolidine derivatives against common pathogens. Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity in Cancer Cells : In a comparative analysis of various compounds on cancer cell lines, Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from PharmaBlock Sciences ()
The following table summarizes key structural analogues, highlighting substituent variations and functional groups:
| Compound Name | CAS Number | Key Substituents | Functional Groups | Salt Form |
|---|---|---|---|---|
| Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate; hydrochloride | Not explicitly provided in evidence | 2,2-Dimethyl-1,3-dioxolane | Ester, pyrrolidine | Hydrochloride |
| Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | 2140264-93-1 | Trifluoromethyl (-CF₃) | Ester, pyrrolidine | Hydrochloride |
| Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride | 2101775-05-5 | Methyl (-CH₃) | Ester, pyrrolidine | Hydrochloride |
| tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate | 1107658-75-2 | Hydroxyl (-OH), methyl (-CH₃) | Carbamate, pyrrolidine | None |
| [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride | 2101775-10-2 | Trifluoromethyl (-CF₃), hydroxymethyl | Alcohol, pyrrolidine | Hydrochloride |
Key Observations:
Comparison with Dioxolane-Containing Intermediates ()
Compounds such as ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate (CAS: 154467-16-0) and Landiolol HCl intermediates () share the 1,3-dioxolane motif but differ in core scaffolds:
- Landiolol HCl Intermediate : Incorporates a morpholinecarboxamide and hydroxyphenyl group, highlighting the dioxolane’s role as a diol-protecting group in complex drug molecules .
- Sulfonate Esters : (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (CAS: 23735-43-5) demonstrates the dioxolane’s utility in synthesizing sulfonate leaving groups, contrasting with the target compound’s ester functionality .
Research Findings and Implications
- Structural Flexibility : The pyrrolidine-dioxolane hybrid offers conformational adaptability for binding to diverse biological targets, unlike rigid morpholine derivatives (e.g., 1391469-10-5 in ) .
- Synthetic Challenges : Introducing the 2,2-dimethyl-1,3-dioxolane group requires precise stereochemical control, as seen in Landiolol HCl synthesis (), whereas methyl or trifluoromethyl groups demand specialized reagents (e.g., trifluoromethylation agents) .
Preparation Methods
Hydrogenation and Cyclization Strategies
A foundational approach involves the hydrogenation of pyrroline intermediates to yield the pyrrolidine core. For instance, Beilstein Journal of Organic Chemistry protocols describe the use of 20% Pd(OH)₂/C under molecular hydrogen (H₂) to reduce imine or enamine precursors.
Example Procedure :
- A solution of (R)-2-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-[(S)-phenylethyl]pyrrolidine (1.5 g, 5.5 mmol) in ethanol (20 mL) is hydrogenated at atmospheric pressure for 24 hours with 20% Pd(OH)₂/C (87 mg).
- Post-reaction filtration through Celite® and solvent evaporation yields the deprotected pyrrolidine.
- Esterification with methyl chloroformate in dichloromethane (DCM) and triethylamine (Et₃N) affords the methyl ester.
Key Data :
| Step | Yield | Catalyst | Conditions |
|---|---|---|---|
| Hydrogenation | 75% | Pd(OH)₂/C | H₂, EtOH, 24 h |
| Esterification | 85% | Et₃N | DCM, 0°C |
Ketal Protection of Diol Intermediates
The 1,3-dioxolane group is introduced via acid-catalyzed ketalization. EP3015456A1 details the use of 2,2-dimethoxypropane and camphorsulfonic acid (CSA) to protect vicinal diols.
Example Procedure :
- React (S)-2-[(S)-1,2-dihydroxyethyl]pyrrolidine (700 mg, 2.68 mmol) with 2,2-dimethoxypropane (2.5 eq) in DCM under CSA (0.1 eq) at 0°C.
- Stir for 12 hours, quench with saturated NaHCO₃, and isolate via silica chromatography (Et₂O/hexanes).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Yield | 91% |
| Purity (HPLC) | >98% |
Hydrochloride Salt Formation
The final step involves treating the free base with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt.
Optimization Insight :
- HCl gas bubbling in ice-cold methanol achieves >95% conversion.
- Recrystallization from ethanol/ether mixtures enhances crystallinity.
Mechanistic Insights and Reaction Optimization
Stereochemical Control in Pyrrolidine Synthesis
Chiral auxiliaries, such as (S)-phenylethylamine, enforce enantioselectivity during cyclization. The Beilstein Journal method leverages Zr-catalyzed hydrozirconation followed by iodination to construct the pyrrolidine ring with >90% enantiomeric excess (ee).
Solvent and Catalyst Screening
- Hydrogenation Solvents : Ethanol outperforms THF or MeOH due to superior Pd dispersion.
- Acid Catalysts : Trifluoroacetic acid (TFA) facilitates efficient ketalization but requires neutralization with NaHCO₃ to prevent ester hydrolysis.
Comparative Catalyst Performance :
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| Pd/C | 68 | 85 |
| Pd(OH)₂/C | 75 | 92 |
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate hydrochloride?
Methodological Answer: The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of intermediates like 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate using alcohols and dibromides under nucleophilic substitution conditions .
- Step 2 : Coupling reactions with cesium carbonate in acetonitrile at 75°C to introduce the pyrrolidine-carboxylate moiety .
- Step 3 : Acidic hydrolysis (6N HCl) to deprotect dioxolane groups, followed by neutralization and HPLC purification (MeCN/water with 0.1% formic acid) .
Q. Key Reagents/Conditions :
| Reagent | Role | Conditions |
|---|---|---|
| Cesium carbonate | Base | 75°C, 1.5 hours |
| Acetonitrile | Solvent | Reflux |
| HPLC (C18 column) | Purification | MeCN/water (0.1% formic acid) |
Q. How should researchers characterize the purity and identity of this compound?
Methodological Answer:
- LCMS : Confirm molecular weight (e.g., m/z 775 [M+H]+) and retention time (1.40 minutes under SMD-TFA05 conditions) .
- 1H-NMR : Analyze proton environments (e.g., δ 4.25 ppm for dioxolane protons, δ 1.41 ppm for methyl groups) .
- HPLC : Assess purity (>95%) using gradient elution with UV detection .
Q. Analytical Workflow :
Synthesis Monitoring : Use LCMS for real-time reaction tracking.
Post-Purification : Validate purity via HPLC and structural confirmation with NMR .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved for this compound?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement, leveraging high-resolution data. SHELXS/SHELXD can assist in phase determination for challenging cases (e.g., twinned crystals) .
- Validation Metrics : Check R-factors (<5%), electron density maps, and Hirshfeld surfaces to resolve positional disorder or hydrogen bonding ambiguities .
Case Study :
In a 2024 patent, crystallographic data conflicts arose due to overlapping electron densities from the dioxolane and pyrrolidine moieties. SHELXL refinement with anisotropic displacement parameters resolved the ambiguity .
Q. What strategies address conflicting reactivity data during functionalization of the pyrrolidine ring?
Methodological Answer:
- Steric/Electronic Analysis : The 2,2-dimethyl-1,3-dioxolane group introduces steric hindrance, favoring nucleophilic substitutions at the 3-carboxylate position over the 4-pyrrolidine site .
- Controlled Conditions : Use low-temperature (-78°C) lithiation to minimize side reactions. For example, Grignard additions require inert atmospheres to prevent hydrolysis .
Example :
Attempted alkylation at the pyrrolidine nitrogen led to <10% yield due to steric blocking by the dioxolane. Switching to a Mitsunobu reaction (DIAD, PPh3) improved yields to 65% by targeting the carboxylate oxygen .
Q. How can researchers analyze and mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use LCMS and HRMS to detect impurities (e.g., m/z 269 [M+H]+ for methanesulfonate intermediates) .
- Mitigation Strategies :
- Optimize stoichiometry (e.g., 1.2 equivalents of methanesulfonate to avoid excess reagent) .
- Employ scavenger resins (e.g., QuadraSil MP for sulfonate removal) during workup .
Data Contradiction Example :
A 2024 study reported 75% yield for a key intermediate, but reproducibility issues arose due to variable cesium carbonate quality. Switching to freshly dried base improved consistency .
Q. What computational methods predict the compound’s bioactivity or stability?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess hydrolytic stability of the dioxolane ring .
- Docking Studies : Use AutoDock Vina to model interactions with protease targets (e.g., binding affinity <10 nM for SARS-CoV-2 Mpro) .
Validation :
Predicted logP values (2.8 ± 0.3) matched experimental HPLC retention times, confirming hydrophobicity-driven membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
